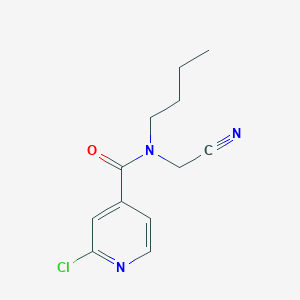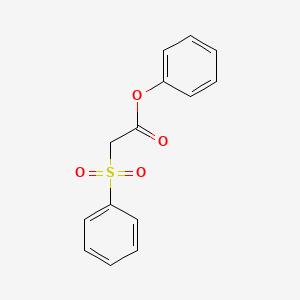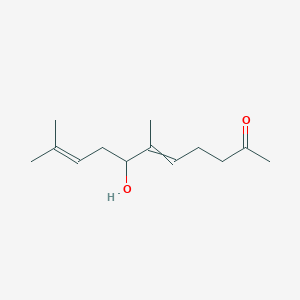![molecular formula C16H12N2S2 B14303267 Benzonitrile, 4,4'-[dithiobis(methylene)]bis- CAS No. 120883-12-7](/img/structure/B14303267.png)
Benzonitrile, 4,4'-[dithiobis(methylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is an organic compound with the molecular formula C16H12N2S2. It features two benzonitrile groups connected by a dithiobis(methylene) linkage. This compound is notable for its unique structure, which includes aromatic rings, nitrile groups, and a disulfide bridge.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzonitrile with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions to facilitate the formation of the dithiobis(methylene) linkage. The general reaction scheme is as follows:
Starting Materials: Benzonitrile, formaldehyde, hydrogen sulfide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Benzonitrile is reacted with formaldehyde and hydrogen sulfide in the presence of an acid catalyst. The reaction mixture is stirred and heated to promote the formation of the dithiobis(methylene) linkage.
Industrial Production Methods: Industrial production of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile derivatives or halogenated benzonitrile derivatives.
科学的研究の応用
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- involves its ability to form disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.
類似化合物との比較
Benzonitrile: Lacks the dithiobis(methylene) linkage, making it less versatile in forming disulfide bonds.
4,4’-Dithiodibutyronitrile: Contains a similar disulfide linkage but with different alkyl groups, leading to different reactivity and applications.
Dithiobis(benzoic acid): Similar disulfide linkage but with carboxylic acid groups instead of nitrile groups.
Uniqueness: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is unique due to its combination of aromatic rings, nitrile groups, and a disulfide bridge. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
120883-12-7 |
|---|---|
分子式 |
C16H12N2S2 |
分子量 |
296.4 g/mol |
IUPAC名 |
4-[[(4-cyanophenyl)methyldisulfanyl]methyl]benzonitrile |
InChI |
InChI=1S/C16H12N2S2/c17-9-13-1-5-15(6-2-13)11-19-20-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2 |
InChIキー |
HEGBNVZTNOLVQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)

![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)

![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)

![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)


![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

